molecular formula C25H21N3O2S B5731161 N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide

N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide

Número de catálogo B5731161
Peso molecular: 427.5 g/mol
Clave InChI: PCPMINDGTXXEFT-WPWMEQJKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{3-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide, commonly known as "Naptumomab estafenatox," is a monoclonal antibody that has shown promising results in scientific research for the treatment of various diseases.

Mecanismo De Acción

Naptumomab estafenatox works by binding to a specific protein known as 5T4, which is overexpressed in many types of cancer cells. This binding leads to the activation of the immune system, which then targets and destroys the cancer cells. Additionally, it has also been shown to have anti-angiogenic properties, which prevent the growth of blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
Naptumomab estafenatox has been shown to have minimal toxicity and side effects in preclinical studies. It has also been shown to have a long half-life, which allows for less frequent dosing. Additionally, it has been shown to have a high affinity for the 5T4 protein, which leads to a potent anti-tumor effect.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of Naptumomab estafenatox is its specificity for the 5T4 protein, which allows for targeted therapy. Additionally, it has been shown to have minimal toxicity and side effects, making it a promising candidate for clinical trials. However, one limitation is the cost of production, which may limit its accessibility for widespread use.

Direcciones Futuras

There are several future directions for the use of Naptumomab estafenatox in scientific research. One area of focus is the development of combination therapies, which may enhance the anti-tumor effect of Naptumomab estafenatox. Additionally, further studies are needed to determine the optimal dosing regimen and the potential for resistance to the antibody. Finally, there is a need for clinical trials to evaluate the safety and efficacy of Naptumomab estafenatox in humans.
Conclusion:
In conclusion, Naptumomab estafenatox is a promising monoclonal antibody that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its specificity for the 5T4 protein, minimal toxicity and side effects, and long half-life make it a promising candidate for clinical trials. However, further studies are needed to determine the optimal dosing regimen, potential for resistance, and cost-effectiveness of the antibody.

Métodos De Síntesis

The synthesis of Naptumomab estafenatox involves the use of recombinant DNA technology. The gene encoding for the monoclonal antibody is inserted into a host cell, which then produces the antibody. The antibody is then purified using various chromatography techniques to obtain the final product.

Aplicaciones Científicas De Investigación

Naptumomab estafenatox has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancers, including ovarian, breast, and lung cancer. Additionally, it has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Propiedades

IUPAC Name

N-[3-[(E)-C-methyl-N-[(2-naphthalen-1-ylacetyl)amino]carbonimidoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-17(19-9-5-11-21(15-19)26-25(30)23-13-6-14-31-23)27-28-24(29)16-20-10-4-8-18-7-2-3-12-22(18)20/h2-15H,16H2,1H3,(H,26,30)(H,28,29)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPMINDGTXXEFT-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C3=CC(=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{(1E)-1-[2-(naphthalen-1-ylacetyl)hydrazinylidene]ethyl}phenyl)thiophene-2-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.